molecular formula C6H11F3N2 B13527273 (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine

(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine

Cat. No.: B13527273
M. Wt: 168.16 g/mol
InChI Key: PCKHPKOYZRMWHW-UHNVWZDZSA-N
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Description

(2S,4R)-2-(Trifluoromethyl)piperidin-4-amine: is a chiral compound with a piperidine ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Formation of the Amine Group: The amine group at the 4-position can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as organolithium or Grignard reagents.

Major Products:

    Oxidation Products: Oxides or imines.

    Reduction Products: Methyl derivatives.

    Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology:

    Enzyme Inhibitor: Investigated as a potential enzyme inhibitor in biochemical studies.

Medicine:

    Drug Development: Explored for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutics.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (2S,4R)-2-(Methyl)piperidin-4-amine
  • (2S,4R)-2-(Ethyl)piperidin-4-amine
  • (2S,4R)-2-(Fluoromethyl)piperidin-4-amine

Comparison:

  • Uniqueness: The trifluoromethyl group in (2S,4R)-2-(Trifluoromethyl)piperidin-4-amine imparts unique electronic and steric properties, making it distinct from other similar compounds.
  • Binding Affinity: The trifluoromethyl group can enhance binding affinity to molecular targets compared to methyl or ethyl groups.
  • Chemical Stability: The trifluoromethyl group can increase the chemical stability of the compound under various conditions.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

(2S,4R)-2-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,11H,1-3,10H2/t4-,5+/m1/s1

InChI Key

PCKHPKOYZRMWHW-UHNVWZDZSA-N

Isomeric SMILES

C1CN[C@@H](C[C@@H]1N)C(F)(F)F

Canonical SMILES

C1CNC(CC1N)C(F)(F)F

Origin of Product

United States

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